molecular formula C14H11NOS B155592 2-(3-Methoxyphenyl)-1,3-benzothiazole CAS No. 10002-44-5

2-(3-Methoxyphenyl)-1,3-benzothiazole

Cat. No.: B155592
CAS No.: 10002-44-5
M. Wt: 241.31 g/mol
InChI Key: HROHCTACUYNNLZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3-benzothiazole (CAS Number: 10002-44-5) is a chemical compound with the molecular formula C 14 H 11 NOS and a molecular weight of 241.31 g/mol . This benzothiazole derivative serves as a valuable scaffold in medicinal chemistry and materials science research. Benzothiazole compounds are the subject of intensive scientific investigation due to their diverse biological activities. Structural analogues, such as 2-(4-hydroxy-3-methoxyphenyl)benzothiazole, have demonstrated significant anti-proliferative activity against breast cancer cell lines, including aggressive triple-negative subtypes . These related compounds can inhibit tumor progression and metastatic potential by inducing the ubiquitin ligase CHIP through the AhR signaling pathway . The core benzothiazole structure is also a building block for synthesizing more complex molecules, such as liquid crystalline materials, highlighting its utility in materials science . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-16-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)17-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROHCTACUYNNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Benzothiazole Heterocyclic Scaffold in Medicinal and Biological Chemistry

The benzothiazole (B30560) scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is an enormously important structural motif in medicinal and biological chemistry. nih.govnih.gov Its derivatives are a class of heterocyclic compounds that exhibit a vast and diverse spectrum of biological activities. researchgate.net This inherent bioactivity has led to the benzothiazole nucleus being a core component in a multitude of compounds investigated for various therapeutic applications. nih.govijpsonline.com

The versatility of the benzothiazole scaffold has encouraged medicinal chemists to synthesize and evaluate a large number of novel derivatives. researchgate.net The research has revealed a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, antidiabetic, antioxidant, and analgesic activities. nih.govnih.gov The simple, stable, and relatively easy-to-synthesize bicyclic structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its biological and pharmacological profile. pharmacyjournal.in This adaptability has cemented the benzothiazole scaffold as a cornerstone in the design and discovery of new drugs. mdpi.com

Overview of Aryl Substituted Benzothiazoles As Bioactive Compounds

Among the various classes of benzothiazole (B30560) derivatives, those bearing an aryl (typically phenyl) substituent at the 2-position have garnered significant attention as particularly potent bioactive compounds. ijpsonline.com The 2-arylbenzothiazole framework is a key feature in many agents with strong biological effects, most notably in the realm of oncology. nih.govnih.gov Research has consistently shown that the nature and substitution pattern of the 2-phenyl ring play a critical role in determining the compound's potency and selectivity. ijpsonline.com

For instance, 2-(4-aminophenyl)benzothiazoles have been identified as a novel class of antitumor agents, exhibiting potent and selective activity against a range of human cancer cell lines, including breast, colon, ovarian, and renal cancers. ijpsonline.comnih.gov Further structure-activity relationship (SAR) studies revealed that introducing small substituents, such as methyl or halogen groups, onto the 2-phenyl ring could enhance potency and broaden the spectrum of activity. ijpsonline.com Another prominent example is the compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610), which has been noted for its potent and selective in vitro antitumor properties. nih.govkingston.ac.uk These findings underscore the principle that the 2-aryl moiety is not merely a structural component but a key determinant of biological function.

Compound Class/ExampleKey SubstitutionsReported Biological Activity
2-(4-Aminophenyl)benzothiazolesAmino group at the 4-position of the phenyl ringPotent and selective anticancer activity. nih.gov
2-(4-Amino-3-methylphenyl)benzothiazoleAmino at 4-position, methyl at 3-position of the phenyl ringHighly potent anticancer agent against lung and renal cell lines. nih.gov
PMX 610 (2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole)Dimethoxy groups on the phenyl ring, fluorine on the benzothiazole ringPotent and selective in vitro antitumor properties. nih.govkingston.ac.uk
Fluorinated 2-aryl benzothiazolesHydroxyl groups on the 2-phenyl ring, fluorine on the benzothiazole ringSubmicromolar GI50 values against breast cancer cell lines. nih.gov

Research Trajectory and Academic Focus on 2 3 Methoxyphenyl 1,3 Benzothiazole and Its Analogues

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of molecules like this compound. researchgate.netnbu.edu.sa

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and electronic properties of a molecule. numberanalytics.com The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for determining molecular stability and reactivity. irjweb.comniscpr.res.in A smaller energy gap implies higher chemical reactivity and lower kinetic stability, as less energy is required for electronic transitions. researchgate.net For benzothiazole derivatives, the HOMO is often distributed over the benzothiazole ring system and the electron-donating groups, while the LUMO is typically localized on the electron-accepting parts of the molecule, indicating that intramolecular charge transfer (ICT) is a key process. core.ac.ukderpharmachemica.comresearchgate.net In this compound, the HOMO is expected to be delocalized across the benzothiazole and methoxyphenyl rings, while the LUMO would also be distributed across the conjugated system. researchgate.net

ParameterEnergy (eV)Description
EHOMO-Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)-ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. niscpr.res.in

Global reactivity descriptors, derived from HOMO and LUMO energies via Koopmans' theorem, provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These indices help in understanding the relationship between electronic structure and chemical behavior. researchgate.netscirp.org

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. niscpr.res.in

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. niscpr.res.in Hard molecules have a large energy gap, while soft molecules have a small one. scirp.org

Electronegativity (χ): Describes the power of a molecule to attract electrons. It is calculated as χ = -μ. scirp.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the molecule's polarizability. scirp.org

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / 2η. scirp.org

Global Reactivity DescriptorFormulaCalculated Value
Chemical Potential (μ)(EHOMO + ELUMO) / 2-
Chemical Hardness (η)(ELUMO - EHOMO) / 2-
Electronegativity (χ)-
Chemical Softness (S)1 / η-
Electrophilicity Index (ω)μ² / 2η-

Note: Specific values for this compound require dedicated DFT calculations. This table outlines the standard descriptors calculated.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying reactive sites in a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent the electrostatic potential, where different colors indicate regions of varying electron density. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing areas of high electron density. These sites are susceptible to electrophilic attack and are often found around electronegative atoms like nitrogen and oxygen. researchgate.netnih.gov For this compound, such regions would be expected around the nitrogen atom of the benzothiazole ring and the oxygen atom of the methoxy group.

Blue Regions: Indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack and are typically located around hydrogen atoms attached to electronegative atoms. researchgate.net

Green Regions: Represent neutral or zero potential.

Natural Bond Orbital (NBO) analysis is used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. core.ac.ukscirp.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.orgscirp.org

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(N)π(C-C)-Lone Pair → Antibonding π
LP(S)π(C-N)-Lone Pair → Antibonding π
LP(O)π(C-C)phenyl-Lone Pair → Antibonding π
π(C-C)π(C-C)-π → Antibonding π

Note: This table represents typical intramolecular interactions identified through NBO analysis for this class of compound. Specific E(2) values require dedicated calculations.

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and Raman spectra. researchgate.netresearchgate.net By calculating the theoretical vibrational spectrum, researchers can assign specific vibrational modes (e.g., stretching, bending) to the experimentally observed absorption bands. researchgate.netnih.gov

A strong correlation between the calculated and experimental spectra helps to confirm the optimized molecular geometry. researchgate.net Theoretical calculations often overestimate vibrational wavenumbers, so scaling factors are commonly applied to improve the agreement with experimental data. nih.govnih.gov This analysis is crucial for the structural characterization of newly synthesized compounds. nbu.edu.sa

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. biointerfaceresearch.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

For benzothiazole derivatives, which are known for their broad range of biological activities including anticancer properties, molecular docking has been used to study their interactions with various protein kinases. nih.govnih.gov Potential targets for this compound could include enzymes implicated in cancer progression, such as:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.govnih.gov

Fibroblast Growth Factor Receptor 1 (FGFR-1) bohrium.com

BRAF Kinase nih.gov

p56lck Tyrosine Kinase biointerfaceresearch.com

The simulation evaluates the binding energy (or docking score), which indicates the stability of the ligand-protein complex. A lower binding energy suggests a higher binding affinity. researchgate.net The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex. biointerfaceresearch.comnih.gov These insights are critical for designing more potent and selective inhibitors. researchgate.net

Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
VEGFR-2--Hydrogen Bonds, Hydrophobic
FGFR-1--Hydrogen Bonds, π-π Stacking
BRAF Kinase--Hydrogen Bonds

Note: The data in this table is representative of a typical molecular docking study for a benzothiazole derivative. Specific results for this compound would require performing the docking simulation.

Identification of Potential Protein Binding Sites and Conformational Preferences

Theoretical calculations are instrumental in understanding how this compound might interact with biological targets such as proteins. Conformational analysis, a key part of this process, identifies the molecule's most stable three-dimensional shapes.

The conformation of 2-arylbenzothiazole derivatives is largely determined by the rotation around the single bond connecting the benzothiazole core and the methoxyphenyl ring. Theoretical studies on the closely related compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, suggest that the syn-rotamer, where the methoxy group is oriented on the same side as the thiazole's sulfur atom, is the most stable form. mdpi.com This preference is a crucial factor in how the molecule presents itself for interaction with a protein binding pocket.

Computational methods, such as Density Functional Theory (DFT), are used to perform molecular geometry scans. mdpi.com This involves systematically rotating the dihedral angle between the benzothiazole and phenyl rings (e.g., in 30° increments) and calculating the total energy for each resulting conformer. mdpi.com Such analyses typically reveal that planar or near-planar conformations (with dihedral angles around 0° or 180°) are energetically favored, representing the most stable states of the molecule. mdpi.com A conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines also highlighted how identifying energetically favorable conformations is key to explaining binding activity. nih.gov

Analysis of Binding Energies and Intermolecular Interactions

Once stable conformations are identified, molecular docking simulations can predict how this compound binds to a protein's active site. These simulations calculate the binding energy, which indicates the strength of the interaction. A lower binding energy generally corresponds to a more stable and favorable protein-ligand complex. For instance, docking studies on other novel benzothiazole derivatives have been used to evaluate their binding affinities with enzymes like histone deacetylase, with some compounds showing lower (i.e., more favorable) binding scores than reference drugs. uomustansiriyah.edu.iq

The binding is governed by a variety of non-covalent intermolecular interactions. libretexts.org Based on studies of similar benzothiazole structures, the key interactions likely to be involved are:

Pi-Pi Stacking: The aromatic systems of the benzothiazole and methoxyphenyl rings can engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in a protein binding site. nih.govmdpi.com These can be "edge-to-face" or "parallel-displaced" arrangements. mdpi.com

Hydrophobic Interactions: The nonpolar surfaces of the molecule can form favorable hydrophobic interactions with nonpolar residues like alanine, valine, and isoleucine. nih.govmdpi.com This includes pi-alkyl interactions between the aromatic rings and the alkyl side chains of amino acids. nih.govmdpi.com

Hydrogen Bonding: While this compound lacks strong hydrogen bond donors, the nitrogen atom in the thiazole (B1198619) ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. nih.gov They can potentially form hydrogen bonds with donor residues like serine, threonine, or asparagine in a binding pocket. The importance of such interactions is seen in related crystal structures where O—H∙∙∙N intermolecular hydrogen bonds dictate the molecular arrangement. mdpi.com

The combination and geometry of these interactions determine the molecule's binding affinity and specificity for a particular protein target. mdpi.com

Table 1: Common Intermolecular Interactions in Benzothiazole Derivatives

Interaction Type Description Potential Participating Moieties
Pi-Pi Stacking Non-covalent interaction between aromatic rings. Benzothiazole ring, Phenyl ring
Hydrophobic (Pi-Alkyl) Interaction between an aromatic ring and an alkyl group. Benzothiazole/Phenyl rings and Alanine, Isoleucine, etc.
Hydrogen Bonding Electrostatic attraction involving a hydrogen atom. Thiazole Nitrogen (acceptor), Methoxy Oxygen (acceptor)
Van der Waals Forces Weak forces arising from temporary fluctuations in electron density. Entire molecule

In Silico Assessment of Pharmacological Potential and Drug-Likeness

Before undertaking costly synthesis and biological testing, in silico methods are used to predict the pharmacological potential and "drug-likeness" of a compound. These predictions are often based on established criteria like Lipinski's Rule of Five, which assesses properties relevant to a molecule's oral bioavailability.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of this assessment. ijprajournal.com For various benzothiazole derivatives, computational tools are used to calculate key physicochemical parameters. uomustansiriyah.edu.iqnih.gov These analyses help identify potential liabilities, such as poor absorption or potential toxicity, early in the drug discovery process. ijprajournal.com

Key parameters evaluated for drug-likeness include:

Molecular Weight (MW): Influences absorption and diffusion.

LogP (Lipophilicity): The logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's solubility in fatty or aqueous environments.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Affects solubility and binding.

Topological Polar Surface Area (TPSA): The surface area occupied by polar atoms, which correlates with cell membrane permeability.

Number of Rotatable Bonds (nROTB): Relates to conformational flexibility.

Studies on hybrid molecules of benzothiazole have shown that they can comply with Lipinski's rule and exhibit favorable ADMET profiles, suggesting their potential as drug candidates. uomustansiriyah.edu.iq

Table 2: Predicted Physicochemical Properties for Drug-Likeness Assessment (Illustrative) Note: These are typical parameters assessed for benzothiazole derivatives; specific values for this compound would require dedicated calculation.

Property General Guideline (e.g., Lipinski's Rule) Relevance
Molecular Weight ≤ 500 g/mol Size affects absorption and distribution.
LogP ≤ 5 Measures lipophilicity, impacting solubility and permeability.
H-Bond Donors ≤ 5 Influences solubility and membrane transport.
H-Bond Acceptors ≤ 10 Influences solubility and membrane transport.
TPSA ≤ 140 Ų Correlates with passive molecular transport through membranes.
Rotatable Bonds ≤ 10 A measure of molecular flexibility.

Theoretical Studies on Conformational Stability and Rotational Energy Barriers

Theoretical studies delve into the intrinsic stability of the molecule. The stability of different conformers is evaluated by calculating their relative energies. As established through conformational scans, non-planar conformations have higher energy and are therefore less stable than the preferred planar or near-planar forms. mdpi.com

The rotational energy barrier is the energy required to rotate the methoxyphenyl group relative to the benzothiazole core, moving from one stable conformer to another. This barrier can be determined from the potential energy surface scan and indicates the molecule's conformational rigidity. A high barrier suggests that the molecule is locked into specific conformations, while a low barrier indicates greater flexibility. ekb.eg DFT computations have been shown to match experimental barriers for aryl-aryl rotation in similar biphenyl (B1667301) systems quite satisfactorily. scispace.com

Furthermore, quantum chemical parameters derived from Frontier Molecular Orbital (FMO) theory, such as the HOMO-LUMO energy gap (ΔE), are used to assess kinetic stability. scirp.org

HOMO (Highest Occupied Molecular Orbital): The energy of the outermost electron-filled orbital.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the first electron-empty orbital.

A large HOMO-LUMO energy gap (ΔE) implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. mdpi.comscirp.org For comparison, a computational study of a related benzothiazole derivative with a para-methoxy phenyl group reported a ΔE value of 4.64 eV, indicating a relatively stable compound. mdpi.com

Biological Activities and Mechanistic Insights in Vitro Studies of 2 3 Methoxyphenyl 1,3 Benzothiazole and Analogues

Anticancer Activities and Cellular Mechanisms (In Vitro)

In vitro studies using cultured human cancer cell lines are fundamental to elucidating the anticancer potential of novel compounds. For 2-(3-Methoxyphenyl)-1,3-benzothiazole and its structural relatives, these assays have provided crucial insights into their cellular and molecular mechanisms of action.

A primary indicator of anticancer activity is the ability of a compound to inhibit the proliferation of cancer cells. Analogues of this compound have demonstrated potent and often selective growth-inhibitory effects across a variety of human cancer cell lines.

One extensively studied analogue, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109), has shown significant dose-dependent anti-proliferative effects. niph.go.jp In studies against breast cancer cell lines, YL-109 strongly inhibited the growth of both estrogen receptor (ER)-positive MCF-7 cells and triple-negative breast cancer (TNBC) MDA-MB-231 cells. niph.go.jp The potency was particularly high in the MCF-7 cell line. niph.go.jp Another related compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610), also exhibits potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. nih.govfrontiersin.org

Furthermore, broad screenings of various benzothiazole (B30560) derivatives have confirmed their anti-proliferative potential. For instance, certain benzothiazole-2-thiol derivatives bearing a methoxybenzamide moiety showed significant anti-tumour activity in vitro, with IC₅₀ values in the low micromolar range against a panel of human cancer cell lines. nih.govtandfonline.com Similarly, a large-scale evaluation by the National Cancer Institute found that some novel benzothiazole analogues exerted powerful growth inhibitory activity against a 60-cell line panel. researchgate.net

CompoundCell LineCancer TypeIC₅₀ / GI₅₀Reference
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) MCF-7Breast (ER+)85.8 nM niph.go.jp
MDA-MB-231Breast (TNBC)4.02 µM niph.go.jp
Benzothiazole Analogue 4a HCT-116Colorectal5.61 µM tandfonline.comnih.gov
HEPG-2Hepatocellular7.92 µM tandfonline.comnih.gov
MCF-7Breast3.84 µM tandfonline.comnih.gov
Benzothiazole Analogue 4 60-cell line panelVarious0.683 - 4.66 µM researchgate.net

Beyond inhibiting proliferation, effective anticancer agents often induce programmed cell death (apoptosis) and halt the cell division cycle. Various benzothiazole analogues have been shown to modulate these critical cellular processes.

Flow cytometry analyses have revealed that certain benzothiazole derivatives can arrest the cell cycle at different phases. For example, some hybrids cause cell population to accumulate in the S phase or at the G1/S transition in MCF-7 breast cancer cells. nih.gov Other studies have shown that different heterocyclic compounds can induce G1, S, or G2/M phase arrest in various cancer cell lines, preventing damaged cells from replicating. mdpi.comresearchgate.netmdpi.commdpi.com

The induction of apoptosis is a key mechanism for eliminating malignant cells. In vitro studies demonstrate that benzothiazole derivatives can trigger apoptosis through multiple pathways. This is often characterized by the activation of key executioner proteins like caspases. mdpi.com For instance, treatment of cancer cells with specific benzimidazole (B57391) derivatives, a related heterocyclic structure, led to a significant increase in both early and late apoptotic cell populations. mdpi.com This suggests that these compounds effectively trigger the cellular machinery for self-destruction in cancer cells.

The uncontrolled activation of signaling pathways that drive cell growth and survival is a hallmark of cancer. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical oncogenic pathway that is frequently dysregulated in many cancers. Several benzothiazole-based derivatives have been specifically designed and evaluated as inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.gov

These small molecules act as adenosine (B11128) triphosphate (ATP) analogues, inhibiting EGFR signaling by competing with ATP for its binding pocket on the intracellular catalytic domain of the receptor. nih.gov This action prevents the receptor's autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades. nih.govresearchgate.net

The inhibitory potency of these compounds can be substantial. In vitro kinase assays have shown that some benzothiazole-1,2,3-triazole hybrid derivatives exhibit IC₅₀ values in the low micromolar and even nanomolar range against EGFR, comparable to or exceeding the potency of established EGFR inhibitors like Erlotinib. rsc.org This targeted inhibition of a key oncogenic driver represents a primary mechanism of action for this class of compounds. nih.govresearchgate.net

Compound ClassTargetPotency (IC₅₀)Reference
Benzothiazole-1,2,3-triazole Hybrids (e.g., 8a, 8b) EGFR0.69 µM - 1.16 µM rsc.org
Benzothiazole Derivative 1 EGFR-TK70.58% inhibition nih.gov

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. This process involves cell migration, invasion, and the formation of new blood vessels (angiogenesis). In vitro models provide a means to assess a compound's ability to interfere with these processes.

The analogue 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) has been shown to suppress the invasive potential of highly metastatic MDA-MB-231 breast cancer cells in laboratory assays. niph.go.jpnih.gov This inhibitory effect on cell invasion is crucial for preventing the initial steps of the metastatic cascade. The anti-invasive effects of YL-109 were found to be dependent on the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.gov While direct effects on angiogenesis by this compound are still under investigation, the inhibition of pathways like EGFR, which it targets, can indirectly affect angiogenesis, as EGFR signaling can contribute to the production of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). clinpgx.org Furthermore, some thiazole (B1198619) analogues have demonstrated potent inhibitory activity against VEGFR-2, a key receptor in the angiogenesis process. mdpi.com

The cancer stem cell (CSC) hypothesis posits that a small subpopulation of tumor cells with stem-like properties is responsible for tumor initiation, maintenance, and relapse. Targeting these CSCs is a critical goal for developing more durable cancer therapies.

In vitro studies have shown that the benzothiazole analogue YL-109 can effectively suppress the properties of breast CSCs. niph.go.jpnih.gov Specifically, YL-109 was found to repress the ability of MDA-MB-231 cells to form mammospheres—a laboratory surrogate for self-renewal capacity. nih.govnih.gov Additionally, it decreased the population of aldehyde dehydrogenase (ALDH)-positive cells, a key marker associated with CSCs, and reduced the expression of stemness-related genes. niph.go.jp These findings suggest that benzothiazole analogues can target the root of tumor propagation by inhibiting the self-renewal capabilities of CSCs. nih.govnih.gov

Identifying the direct molecular targets of a drug is crucial to understanding its mechanism of action. For 2-arylbenzothiazoles, the Aryl Hydrocarbon Receptor (AhR) has been identified as a key mediator of their anticancer effects. nih.govnih.govnih.gov

Studies with the analogue YL-109 have provided significant mechanistic clarity. nih.gov This compound was found to activate AhR signaling, which was essential for its antitumor effects in both ER-positive and triple-negative breast cancer cells. niph.go.jpnih.gov A critical downstream event following AhR activation by YL-109 is the induction of the E3 ubiquitin ligase known as carboxyl terminus of Hsp70-interacting protein (CHIP). nih.govnih.gov Mechanistically, YL-109 promotes the recruitment of the AhR protein to the promoter region of the CHIP gene, thereby increasing its transcription and protein expression. niph.go.jpnih.gov

The upregulation of CHIP is significant because it is known to suppress the tumorigenic and metastatic potential of breast cancer cells by targeting oncogenic proteins for degradation. nih.govnih.gov The essential role of this pathway was confirmed in experiments where knocking down either AhR or CHIP diminished the antitumor effects of YL-109. niph.go.jpnih.gov This AhR-CHIP axis represents a specific and critical molecular mechanism underlying the anticancer activity of this class of benzothiazole analogues. nih.gov

DNA Intercalation Potential

The interaction of benzothiazole derivatives with DNA is a critical aspect of their potential therapeutic applications. Studies suggest that these compounds can bind to DNA, although the primary mode of interaction may not always be classical intercalation. For instance, certain 3-amino-2-(substituted benzyl)-1,3-benzothiazol-3-ium salts have been investigated for their topoisomerase inhibition activities. Mechanistic studies on one of the most effective compounds in this series, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (B104242) (BM3), indicated that it was not a DNA intercalator. researchgate.net Instead, it was identified as a DNA minor groove-binding agent. researchgate.net This binding to the minor groove is a distinct mechanism from intercalation, which involves the insertion of a molecule between the base pairs of the DNA double helix. Other research on metal complexes of benzothiazole-derived imine bases has also explored DNA binding through electronic absorption titration, fluorescence quenching, and viscosity measurements, suggesting an intercalative mode of binding for some complexes. biointerfaceresearch.com The planar benzothiazole scaffold is capable of participating in π–π stacking interactions with DNA base pairs, a characteristic feature of DNA intercalators. mdpi.com

Enzyme Inhibition Studies (In Vitro)

The benzothiazole scaffold has proven to be a versatile template for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

A series of benzothiazole derivatives have been designed and synthesized as inhibitors of Quinone Oxidoreductase 2 (NQO2), an enzyme linked to cancer and neuroinflammation. nih.govmdpi.com By using resveratrol, a known NQO2 inhibitor, as a lead compound, researchers replaced the double bond with a benzothiazole scaffold. nih.govmdpi.com This led to the development of several potent inhibitors. The inhibitory activities of these compounds were evaluated in an NQO2 enzyme inhibition assay. nih.govmdpi.com Notably, four compounds demonstrated IC50 values below 100 nM. nih.govmdpi.com The most potent among them was 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole, with an IC50 of 25 nM. nih.govmdpi.com Other significantly active analogues included 3',4',5'-trimethoxybenzothiazole derivatives with 6-methoxy (IC50 = 51 nM), 6-amino (IC50 = 79 nM), and 6-acetamide (IC50 = 31 nM) substituents. nih.govmdpi.com

Inhibitory Activity of Benzothiazole Analogues against NQO2
CompoundSubstituentsIC50 (nM)
156-hydroxy, 3',5'-dihydroxy25
496-acetamide, 3',4',5'-trimethoxy31
406-methoxy, 3',4',5'-trimethoxy51
486-amino, 3',4',5'-trimethoxy79

Benzothiazole derivatives have emerged as significant inhibitors of key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF kinase. nih.gov A novel series of 2-aminobenzothiazole (B30445) hybrids linked to thiazolidine-2,4-dione, 1,3,4-thiadiazole (B1197879) aryl urea, and cyanothiouracil moieties were synthesized and evaluated for their VEGFR-2 inhibitory activity. researchgate.net One of the most promising compounds, a thiazolidine-2,4-dione hybrid (4a), exhibited a potent VEGFR-2 inhibitory IC50 of 91 nM. researchgate.netnih.gov

In the quest for dual inhibitors, a series of 18 amino-benzothiazole derivatives were synthesized to target both BRAF and VEGFR-2. nih.gov Among these, compound 4f demonstrated the ability to inhibit both BRAF and VEGFR-2 enzymes with IC50 values of 0.071 µM and 0.194 µM, respectively. nih.gov Another study focused on novel benzothiazole-based derivatives linked to various amino acids and their ethyl ester analogues. nih.gov The most promising of these compounds displayed significant VEGFR-2 inhibitory activity, with IC50 values ranging from 0.15 to 0.19 µM. nih.gov

Inhibitory Activity of Benzothiazole Analogues against VEGFR-2 and BRAF Kinase
Compound SeriesTarget EnzymeIC50
2-Aminobenzothiazole/thiazolidine-2,4-dione hybrid (4a)VEGFR-291 nM
Amino-benzothiazole derivative (4f)BRAF0.071 µM
VEGFR-20.194 µM
Benzothiazole-amino acid derivatives (10-12, 21-23)VEGFR-20.15-0.19 µM

Eukaryotic DNA topoisomerase I (Topo I) is a crucial enzyme for relaxing supercoiled DNA during replication and transcription, making it a key target for cancer therapy. ijcaonline.org Thiazolidinone and azetidinone derivatives of 6-substituted 2-aminobenzothiazoles have been synthesized and evaluated for their topoisomerase inhibitory activity. ijcaonline.org Computational studies suggested that specific analogues from these series exhibited potent Topo I inhibitory activity. ijcaonline.org While many benzothiazole derivatives have been identified as human topoisomerase IIα inhibitors, some have also shown activity against topoisomerase I. researchgate.net For instance, out of twelve benzothiazole derivatives tested, two were found to inhibit Calf thymus topoisomerase I. researchgate.net

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for anti-tuberculosis drug development. plos.orgnih.gov Benzothiazole-bearing compounds have been identified as potential noncovalent inhibitors of DprE1. acs.org A library of benzothiazole amides was synthesized and screened for antitubercular activity. acs.org One of the most active compounds, a bis-benzothiazole amide (6a), demonstrated remarkable activity with a Minimum Inhibitory Concentration (MIC) of 1.0 µg/mL against the H37Rv strain of M. tuberculosis. acs.org Further studies confirmed that this compound targets the cell wall, and genetic analysis revealed that it binds to the DprE1 enzyme. acs.org Benzothiazole-pyrimidine hybrids have also shown significant activity, with some compounds exhibiting MIC values in the range of 0.24–0.98 µg/mL against drug-sensitive M. tuberculosis strains. nih.gov

Antitubercular Activity of Benzothiazole Analogues Targeting DprE1
Compound SeriesM. tuberculosis StrainMIC
Bis-benzothiazole amide (6a)H37Rv1.0 µg/mL
Benzothiazole-pyrimidine hybrid (5c)ATCC 25177 (drug-sensitive)0.24 µg/mL
Benzothiazole-pyrimidine hybrid (15)ATCC 25177 (drug-sensitive)0.24 µg/mL
Bis-benzothiazole amide (3n)H37Rv8.0 µg/mL

Antimicrobial Properties (In Vitro)

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govjchr.org A series of 2-arylbenzothiazole analogues demonstrated excellent antibacterial activity, particularly against Gram-negative bacteria. nih.gov For example, some compounds showed MIC values as low as ~1 µM against Enterococcus faecalis and Klebsiella pneumoniae. nih.gov

The antimicrobial potential of novel benzothiazoles was evaluated against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger, with MIC values ranging from 25 to 200 µg/mL. semanticscholar.org Certain compounds in this study showed high antibacterial and moderate antifungal activities. semanticscholar.org Another study on benzothiazole derivatives of thiazolidinone found that one compound was particularly active against Pseudomonas aeruginosa, with an MIC of 0.10 mg/mL and a minimum bactericidal concentration (MBC) of 0.12 mg/mL. nih.gov

Furthermore, dichloropyrazole-based benzothiazole analogues have shown better inhibitory activity against Gram-positive strains (MIC = 0.0156–0.25 µg/mL) and Gram-negative strains (MIC = 1–4 µg/mL) compared to the standard drug novobiocin. nih.gov The mechanism of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

In Vitro Antimicrobial Activity of Benzothiazole Analogues
Compound SeriesMicroorganismActivity (MIC)
2-Arylbenzothiazole analogues (25a, 25b, 25c)Enterococcus faecalis, Klebsiella pneumoniae~1 µM
Dichloropyrazole-based benzothiazole analogue (104)Gram-positive strains0.0156–0.25 µg/mL
Dichloropyrazole-based benzothiazole analogue (104)Gram-negative strains1–4 µg/mL
Benzothiazole-thiazolidinone derivative (18)Pseudomonas aeruginosa0.10 mg/mL
Novel benzothiazole derivatives (3, 4)Bacteria and Fungi25-200 µg/mL

Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus)

Derivatives of 2-aryl-benzothiazole have demonstrated notable in vitro activity against Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. The nature and position of substituents on the 2-phenyl ring play a crucial role in modulating the antibacterial potency.

Research into a series of diarylureas bearing a benzothiazole nucleus, as analogues of the antimicrobial agent triclocarban (B27905), revealed significant activity against S. aureus. For instance, compounds 2bF and 2eC exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, which was more potent than triclocarban itself (MIC = 16 µg/mL). Another analogue, compound 2bB, was found to be significantly more active against Enterococcus faecalis than triclocarban. rsc.org

In a separate study, a series of benzothiazole amides were synthesized and evaluated for their antibacterial properties. While many of the compounds showed limited activity at a concentration of 100 µM, one derivative, VH05, displayed specific activity against Escherichia coli ATCC 25923 at a concentration of 200 µg/mL. researchgate.net This highlights the specificity that can be achieved through structural modifications.

The following table summarizes the in vitro antibacterial activity of selected benzothiazole analogues against Gram-positive bacteria.

Compound IDGram-Positive StrainMIC (µg/mL)Reference
2bFS. aureus8 rsc.org
2eCS. aureus8 rsc.org
TriclocarbanS. aureus16 rsc.org
1abS. aureus16 rsc.org
1bcS. aureus16 rsc.org

Antibacterial Activity Against Gram-Negative Strains (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

The efficacy of benzothiazole derivatives extends to Gram-negative bacteria, although the challenge of penetrating the outer membrane of these organisms often results in higher MIC values compared to those for Gram-positive strains.

A study on benzothiazole and benzoxazole-linked 1,4-disubstituted 1,2,3-triazoles demonstrated moderate to good in vitro antibacterial activity against E. coli and K. pneumoniae. ias.ac.in The serial dilution technique was employed to determine the MIC values, with ciprofloxacin (B1669076) used as a standard. ias.ac.in

In another investigation, newly synthesized benzothiazole derivatives were screened for their antibacterial activity against several Gram-negative strains, including E. coli and K. pneumoniae. The results indicated that compounds 3b, 3e, and 3f exhibited good antibacterial activity when compared to the standard drug streptomycin. ijnrd.org

The table below presents the in vitro antibacterial activity of representative benzothiazole analogues against Gram-negative bacteria.

Compound IDGram-Negative StrainMIC (µg/mL)Reference
7sE. coli- ias.ac.in
7sK. pneumoniae- ias.ac.in
3bE. coli- ijnrd.org
3eK. pneumoniae- ijnrd.org
3fBacillus subtilis- ijnrd.org
VH05E. coli ATCC 25923200 researchgate.net

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of benzothiazole derivatives has been explored against various fungal pathogens, including yeasts like Candida albicans and molds such as Aspergillus niger. The structural features of these compounds are critical determinants of their antifungal spectrum and potency.

A series of novel benzothiazole derivatives were designed and synthesized with the aim of developing broad-spectrum antifungal agents. One compound, 6m, demonstrated good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes. rsc.org Notably, its activity against Cryptococcus neoformans and Candida glabrata was superior to that of fluconazole. rsc.org Furthermore, compound 6m also showed in vivo antifungal activity in a Caenorhabditis elegans-Candida albicans infection model. rsc.org

In a study focused on C-6 methyl-substituted benzothiazole derivatives, compounds D-02 and D-08 displayed potent antifungal activity against C. albicans at concentrations of 50 µg/mL and 100 µg/mL, showing greater efficacy than the standard drug Griseofulvin. scitechjournals.com Another investigation into methoxy-substituted benzothiazole derivatives revealed that compounds K-05 and K-06 were the most active against Aspergillus niger. researchgate.net

The antifungal activities of selected benzothiazole analogues are summarized in the table below.

Compound IDFungal StrainActivity/MICReference
6mC. glabrata> Fluconazole rsc.org
6mC. neoformans> Fluconazole rsc.org
D-02C. albicansPotent scitechjournals.com
D-08C. albicansPotent scitechjournals.com
K-05A. nigerMost Active researchgate.net
K-06A. nigerMost Active researchgate.net

Other Investigated Biological Activities (In Vitro Context)

Beyond their antimicrobial properties, benzothiazole derivatives have been investigated for a range of other biological activities, demonstrating their versatility as a scaffold for drug discovery.

Anti-tubercular Activity (In Vitro against M. tuberculosis strains)

Tuberculosis remains a significant global health threat, and the search for new anti-tubercular agents is a priority. Benzothiazole derivatives have emerged as a promising class of compounds with activity against Mycobacterium tuberculosis.

A series of novel benzothiazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against M. tuberculosis H37Rv. Among the synthesized compounds, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole exhibited significant activity when compared with the standard drug Isoniazid. stmjournals.in This highlights the potential of methoxy-substituted benzothiazoles in the development of new anti-tubercular leads. stmjournals.in

Further research has focused on the hybridization of the benzothiazole nucleus with other heterocyclic systems to enhance anti-tubercular potency. The inhibitory concentrations of these new molecules have been compared with standard reference drugs, with many new benzothiazole derivatives showing improved inhibition against M. tuberculosis. researchgate.netresearchgate.net

Anticonvulsant Activity

The central nervous system activity of benzothiazole derivatives has been explored, with a particular focus on their potential as anticonvulsant agents. Various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have been used to screen these compounds.

A study involving the synthesis of benzothiazol-2-yl thiadiazole derivatives revealed that all the tested compounds showed protection against seizures in the range of 50-100% in the MES test, indicating their potential to prevent seizure spread. nih.govresearchgate.net Compounds 5b and 5c from this series demonstrated complete protection against MES-induced seizures. nih.govresearchgate.net

In another study, new benztriazoles with a mercapto-triazole substituent were synthesized and evaluated. Compound 5j showed a high protective index of 8.96 in the MES test and 9.30 in the scPTZ test, which were better than the standard drugs used as positive controls. mdpi.comdoaj.org

The anticonvulsant activity of selected benzothiazole analogues is presented in the table below.

Compound IDTest ModelActivity (ED50 mg/kg or % Protection)Reference
5bMES100% Protection nih.govresearchgate.net
5cMES100% Protection nih.govresearchgate.net
5jMESED50: 54.8 mdpi.comdoaj.org
5jscPTZED50: 52.8 mdpi.comdoaj.org

Anti-inflammatory Potential

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is an active area of research. Benzothiazole derivatives have shown promise in this regard, with studies indicating their ability to modulate key inflammatory pathways.

The anti-inflammatory activity of benzothiazoles is believed to occur through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or by inhibiting bradykinin (B550075) B2 receptors. stmjournals.inresearchgate.net A study on newly synthesized benzo[d]thiazol-2-amine derivatives showed that compounds G10 and G11 exhibited significant COX-1 and COX-2 enzyme inhibitory action with IC50 values of 5.0 and 10 µM, respectively. rjeid.com

Furthermore, 2-substituted benzothiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines. In a study using a hepatocellular carcinoma cell line, these compounds led to a dose-dependent inhibition of COX-2 and iNOS, which are key enzymes in the inflammatory process. nih.gov

The following table summarizes the in vitro anti-inflammatory activity of selected benzothiazole analogues.

Compound IDTarget/AssayActivity (IC50 or Effect)Reference
G10COX-1 InhibitionIC50: 5.0 µM rjeid.com
G11COX-2 InhibitionIC50: 10 µM rjeid.com
Compound ACOX-2 and iNOS LevelsDose-dependent inhibition in HepG2 cells nih.gov
Compound BCOX-2 and iNOS LevelsDose-dependent inhibition in HepG2 cells nih.gov

Antimalarial Activity

Benzothiazole derivatives have been identified as a promising class of compounds with significant antimalarial properties. nih.govmalariaworld.orgmalariaworld.org A systematic review of studies conducted over several years identified 232 benzothiazole analogues with potent antiplasmodial activity against various strains of the malaria parasite. nih.govmalariaworld.org These compounds exhibit different mechanisms of action, including the inhibition of Plasmodium falciparum enzymes in in vitro assays and the reduction of blood parasites in in vivo models. nih.govmalariaworld.org

Structure-activity relationship (SAR) studies have been crucial in understanding the antimalarial potential of this scaffold, indicating that the substitution pattern on the benzothiazole ring system is a key determinant of its activity. nih.govmalariaworld.org One explored mechanism is the inhibition of falcipain-2 and -3, which are cysteine proteases of P. falciparum. rsc.org For instance, certain benzothiazole analogues, predicted by docking studies to interact with polar residues in the S2 pockets of these enzymes, were found to inhibit both. rsc.org One such compound also showed activity against a chloroquine-resistant strain of cultured P. falciparum at low micromolar concentrations. rsc.org

Another approach has involved the development of benzothiazole hydrazones, which are designed to act as dual-target antimalarial agents. nih.gov These molecules function by chelating free iron and interacting with free heme, thereby inhibiting the formation of hemozoin, a crucial detoxification process for the parasite. nih.gov The lead compound from one study, a 3,4-hydroxy substituted benzothiazole hydrazone (Compound 5f), demonstrated potent in vitro antiplasmodial activity against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1). nih.gov SAR studies within this series indicated that the presence of a nitrogen- and sulfur-substituted five-membered aromatic ring was likely responsible for the observed antimalarial effects. nih.gov The research underscores the potential of benzothiazole derivatives as a source for novel antimalarial drugs, particularly due to their effectiveness against drug-resistant parasite strains. derpharmachemica.com

Table 1: In Vitro Antimalarial Activity of Select Benzothiazole Analogues

Compound Target/Mechanism Parasite Strain Activity Measurement Result Reference
Benzothiazole-Triazole Analogue (Compound 41) Falcipain-2 and -3 Inhibition P. falciparum (Chloroquine-resistant) Inhibition Concentration Lower micromolar range rsc.org
Benzothiazole Hydrazone (Compound 5f) Iron Chelation, Heme Binding, Hemozoin Formation Inhibition P. falciparum (K1, Chloroquine/Pyrimethamine-resistant) Antiplasmodial Activity Effective nih.gov
3,5- and 3,4-hydroxy-substituted Benzothiazole Hydrazones Iron Chelation, Heme Binding P. falciparum Antiplasmodial Activity Effective nih.gov

Antileishmanial Activity

The benzothiazole scaffold has also demonstrated significant potential as a source of antileishmanial agents. researchgate.netresearchgate.net In vitro screening of a series of synthesized benzothiazole derivatives against Leishmania parasites revealed promising activity, with IC50 values for some compounds falling within the low micromolar range. researchgate.netiaea.org

In one study, twenty-two benzothiazole derivatives were synthesized and evaluated for their in vitro antileishmanial activity. researchgate.net The compounds showed a range of activities, with IC50 values from 18.32 to 81.89 µM. researchgate.netiaea.org The most active compounds in this series were compared against the standard drug, Pentamidine, which has an IC50 of 5.09 ± 0.04 µM. researchgate.netiaea.org

Structure-activity relationship analysis suggested that the nature and position of substituents on the phenyl ring attached to the benzothiazole core play a critical role in the compound's activity. researchgate.net For example, Compound 2, with a hydroxyl group at the para position of the phenyl ring, was the most active (IC50 = 18.32 ± 0.18 µM). researchgate.net Shifting this hydroxyl group to the meta position (Compound 3) resulted in slightly reduced activity (IC50 = 21.87 ± 0.43 µM). researchgate.net The presence of multiple hydroxyl groups, as seen in dihydroxy analogues, generally led to a decrease in antileishmanial activity. researchgate.net

Further research into hybrid molecules has also shown promise. A series of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were synthesized and assessed, with two compounds in particular showing selective antileishmanial activity. nih.gov This activity was primarily attributed to toxicity specific to the amastigote stage of the parasite. nih.gov The findings suggested that adding a benzothiazole group to an amino-9-(10H)-acridinone structure could enhance its antileishmanial properties. nih.gov

Table 2: In Vitro Antileishmanial Activity of 2-Substituted-1,3-benzothiazole Analogues

Compound Number R-Group Substitution on Phenyl Ring IC50 (µM) ± SEM Reference
2 4-OH 18.32 ± 0.18 researchgate.netiaea.org
5 3-NO2 19.72 ± 0.32 researchgate.netiaea.org
3 3-OH 21.87 ± 0.43 researchgate.netiaea.org
7 3,4-di-OH 43.12 ± 0.11 researchgate.net
11 2,4-di-OH 68.91 ± 0.06 researchgate.net

| Standard | Pentamidine | 5.09 ± 0.04 | researchgate.netiaea.org |

Structure Activity Relationship Sar Analysis of 2 3 Methoxyphenyl 1,3 Benzothiazole Derivatives

Impact of Substituent Position on the Methoxyphenyl Ring on Bioactivity

The substitution pattern on the 2-phenyl ring of the benzothiazole (B30560) scaffold is a critical determinant of biological activity. The position of the methoxy (B1213986) group and the presence of other substituents can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Research indicates that the presence of methoxy (-OCH3) or hydroxy (-OH) groups on the phenyl ring can enhance the antioxidant activity of benzazole derivatives, as these groups can donate hydrogen atoms or electrons to stabilize free radicals. nih.gov The number and position of these groups are crucial for their activity. nih.gov For instance, in a series of N-benzimidazole-derived carboxamides, compounds with multiple hydroxy and methoxy groups on the phenyl ring showed pronounced biological effects. nih.gov

Studies on related structures have shown that moving a substituent can have a significant impact. For example, in a series of benzothiazole-phenyl analogs, trifluoromethyl groups were well-tolerated at the ortho and para positions by target enzymes. nih.gov The antitumor agent PMX610, which is 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, highlights the potential benefit of having multiple methoxy groups on the phenyl ring. nih.gov Conversely, it has been noted in some studies on 2-phenyl substituted benzothiazoles that a hydroxy or methoxy group at the C-2 position of the phenyl ring did not influence antibacterial activity. ijcrt.org

The electronic nature of substituents also plays a key role. Electron-donating groups, like a methyl group, and electron-withdrawing groups, such as a nitro group, can impact the chemical properties of the entire molecule. beilstein-journals.orgresearchgate.net An electron-withdrawing group can affect the acidity of nearby phenolic protons and strengthen intramolecular hydrogen bonds, which in turn influences the molecule's conformation and interaction with targets. beilstein-journals.orgresearchgate.net

Substitution Pattern on Phenyl RingObserved Impact on BioactivityReference Compound ExampleSource
3-MethoxyServes as a core structure for various derivatives with demonstrated bioactivity.2-(3-Methoxyphenyl)-1,3-benzothiazole mdpi.com
3,4-DimethoxyAssociated with potent and selective in vitro antitumor properties.PMX610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole] nih.gov
4-Amino-3-methylConsidered one of the most potent substitutions for antitumor activity in certain series.2-(4-Amino-3-methylphenyl)benzothiazole nih.gov
Multiple Hydroxy/Methoxy GroupsCan enhance antioxidant activity by stabilizing free radicals.N/A nih.gov

Influence of Substituents on the Benzothiazole Heterocycle on Biological Efficacy

Modifications to the benzothiazole ring system itself are a cornerstone of SAR studies for this class of compounds. Literature reveals that substitutions at the C-2 and C-6 positions of the benzothiazole core are particularly significant for modulating a wide variety of biological activities. benthamscience.com The properties of the benzothiazole moiety are strongly affected by the nature and position of these substitutions. nih.gov

The introduction of different functional groups at various positions can tune the molecule's efficacy:

Position 5: Substitution with atoms like chlorine (-Cl) or fluorine (-F) at this position has been shown to be beneficial for activity. pharmacyjournal.in For example, the potent antitumor compound PMX610 features a fluorine atom at the 5-position. nih.gov

Position 6: The presence of electron-donating groups such as hydroxyl (-OH), methoxy (-OCH3), or methyl (-CH3) at the C-6 position can increase the potency of the compound. pharmacyjournal.in

Position 7: Halogen substitution, such as with chlorine, has also been explored. Compound 4i (7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine) is noted for its excellent anti-tumor effects, demonstrating the importance of substitution at this position. nih.gov

In general, positions 2, 4, 5, 6, and 7 are considered active sites for substitution to generate diverse biological activities. pharmacyjournal.in The introduction of halogen groups, particularly chlorine and fluorine, is a recurring strategy in the design of potent benzothiazole derivatives.

Position on Benzothiazole RingSubstituent TypeEffect on Biological EfficacySource
C-2Various (Aryl, Heterocyclyl, etc.)Primary site for modification; crucial for overall activity profile. benthamscience.comnih.gov
C-5Halogens (-F, -Cl)Increases potency. nih.govpharmacyjournal.in
C-6Electron-donating groups (-OH, -OCH3, -CH3)Boosts potency. pharmacyjournal.in
C-7Halogens (-Cl)Contributes to potent antitumor effects. nih.gov

Role of Linker Chains and Hybrid Structures in Enhancing Bioactivity

The introduction of linker chains between the core benzothiazole scaffold and other chemical moieties is a widely used strategy to develop hybrid molecules with enhanced or novel biological activities. These linkers can influence the molecule's flexibility, polarity, and ability to interact with multiple binding sites on a biological target.

Various types of linkers have been explored in the synthesis of benzothiazole derivatives:

Amide and Acetamide (B32628) Linkers: Derivatives incorporating acetamide linkers, such as 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-(3-methoxyphenyl)-2-phenylacetamide, have been studied for their antiproliferative activity. mdpi.com Similarly, piperidine-4-carboxamide linkers have been used to create dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.govnih.gov

Ether Linkages: Alkoxy linkers of varying lengths, such as propyloxy and pentyloxy chains, have been employed to connect the benzothiazole ring to other cyclic structures like azepane or pyrrolidine, creating multi-target-directed ligands for diseases like Alzheimer's. nih.gov

Hydrazone and Triazene (B1217601) Spacers: The formation of hybrid molecules by linking benzothiazole to other heterocyclic systems like pyrazole (B372694) via a hydrazone spacer has been reported. nih.gov Additionally, triazene linkers have been used to synthesize novel benzothiazole derivatives with cytotoxic activity. researchgate.net

Piperazine (B1678402) Conjugates: Benzothiazole-piperazine conjugates have been synthesized and evaluated for their anticancer properties, demonstrating significant inhibitory activity against prostate cancer cells. researchgate.net

These hybrid structures often aim to combine the pharmacophoric features of two or more different classes of bioactive molecules into a single entity, potentially leading to improved efficacy, a broader spectrum of activity, or the ability to modulate multiple targets simultaneously. nih.gov

Linker/Hybrid Structure TypeExampleAssociated Biological ActivitySource
Thio-acetamide2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(aryl)acetamideAntiproliferative mdpi.com
Piperidine-carboxamideN-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(arylsulfonyl)piperidine-4-carboxamideDual sEH/FAAH inhibition (analgesic) nih.govnih.gov
Alkoxy (Ether)3-(Azepan-1-yl)propyloxy-linked benzothiazoleMulti-target-directed ligands (Alzheimer's) nih.gov
Triazene(E)-1-(4-(3-(benzo[d]thiazol-2-yl)triaz-2-en-1-yl)phenyl)ethan-1-oneCytotoxic (anticancer) researchgate.net
PiperazineBenzothiazole-piperazine conjugatesAnticancer (prostate) researchgate.net

Correlating Computational Descriptors with Observed Biological Activity

Computational chemistry provides powerful tools to rationalize and predict the biological activity of molecules, offering insights that complement experimental SAR studies. researchgate.net By calculating various molecular descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models that correlate a compound's structural features with its biological efficacy. chula.ac.th

Key computational descriptors used in the study of benzothiazole derivatives include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability and chemical reactivity. mdpi.com A low ΔE value suggests that electrons can be easily excited, making the molecule more reactive. researchgate.netmdpi.com For instance, in one study, a benzothiazole derivative with a CF3 substituent had the lowest ΔE, indicating higher reactivity. mdpi.com

Reactivity Descriptors: Derived from HOMO and LUMO energies, descriptors such as chemical hardness (η), chemical softness (σ), ionization potential (I), and the electrophilicity index (ω) quantify the reactivity of a molecule and can be correlated with its biological interactions. researchgate.netmdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. The calculated binding energy score can be correlated with experimental activity. researchgate.net Docking studies have successfully supported the experimental cytotoxic findings for triazene and piperazine derivatives of benzothiazole. researchgate.net

These computational approaches allow for the rational design of new derivatives by predicting which modifications are most likely to improve biological activity, thereby streamlining the drug discovery process.

Computational Descriptor/MethodSignificanceCorrelation with Biological ActivitySource
HOMO-LUMO Energy Gap (ΔE)Indicator of kinetic stability and chemical reactivity.A lower energy gap often correlates with higher reactivity and potentially greater biological activity. researchgate.netmdpi.com
Electrophilicity Index (ω)Measures the ability of a molecule to accept electrons.Can be used to predict the nature of molecule-target interactions. mdpi.com
G-QSAR Descriptors (e.g., Hydrophilicity, Chain Count)Quantifies the contribution of specific molecular fragments to activity.Models can predict activity based on the properties of substituents (e.g., hydrophobicity). chula.ac.th
Molecular Docking Binding EnergyPredicts the binding affinity of a ligand to its receptor.Lower (more negative) binding energies typically correlate with higher experimental potency. researchgate.net

Emerging Research Avenues and Future Perspectives

Rational Design and Development of Novel Benzothiazole-Based Therapeutic Agents

The rational design of new therapeutic agents is a cornerstone of modern drug discovery, aiming to create molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. For benzothiazole (B30560) derivatives, this involves the strategic modification of the core structure. Researchers often employ bioisosterism, replacing certain functional groups with others that have similar physical or chemical properties, to optimize the compound's interaction with its biological target. nih.gov

A key strategy involves modifying the 2-phenyl ring of the benzothiazole scaffold. For instance, the introduction of different substituents on this ring can significantly influence biological activity. Studies have shown that substitutions at various positions can lead to potent and selective inhibitors of specific enzymes or receptors. pharmacyjournal.innih.gov For example, the development of 2-(4-aminophenyl)benzothiazoles has led to compounds with nanomolar inhibitory activity against a range of human cancer cell lines. nih.gov

Another approach is molecular hybridization, where the benzothiazole moiety is combined with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. nih.gov This strategy has been used to develop novel agents targeting multiple pathways involved in diseases like cancer. For example, benzothiazole has been incorporated into structures designed to act as dual inhibitors of kinases like BRAF and VEGFR-2, which are crucial in tumor progression. nih.gov The goal of these rational design approaches is to systematically build upon the foundational structure of compounds like 2-(3-Methoxyphenyl)-1,3-benzothiazole to produce novel drug candidates with superior therapeutic efficacy. pcbiochemres.comnih.gov

Table 1: Examples of Rationally Designed Benzothiazole Derivatives and Their Targets This table is interactive. Click on the headers to sort the data.

Compound Class Design Strategy Therapeutic Target Potential Application Reference
Benzothiazole-based STAT3 inhibitors Modification of benzothiazole scaffold STAT3 signaling pathway Cancer nih.gov
Benzothiazole-Thiadiazole Hybrids Molecular Hybridization VEGFR-2 and BRAF Kinase Cancer nih.gov
2-(4-Aminophenyl)benzothiazole Analogues Substituent Modification Not Specified Breast, Ovarian, Colon, Renal Cancer nih.govnih.gov
Benzothiazole-1,2,3-Triazole Hybrids Molecular Hybridization Tubulin Polymerization Esophageal Cancer nih.gov

Integration of Advanced Computational Approaches in Benzothiazole Drug Discovery

The discovery and development of new drugs is increasingly driven by advanced computational methodologies, often referred to as computer-aided drug design (CADD). taylorandfrancis.combeilstein-journals.org These in silico techniques significantly accelerate the process by predicting how a molecule will behave, thereby reducing the time and cost associated with laboratory synthesis and testing. taylorandfrancis.comnih.gov

For benzothiazole derivatives, computational tools are applied at various stages. Molecular docking is a widely used technique to predict the preferred orientation and binding affinity of a benzothiazole derivative within the active site of a target protein. mdpi.combiointerfaceresearch.comresearchgate.net This allows researchers to visualize interactions at the atomic level, understand structure-activity relationships (SARs), and prioritize which novel compounds to synthesize. biointerfaceresearch.com For example, docking studies have been used to investigate the binding modes of benzothiazole hybrids with enzymes like p56lck and DNA gyrase, providing insights into their inhibitory mechanisms. biointerfaceresearch.comresearchgate.net

Beyond docking, methods like Density Functional Theory (DFT) are employed to study the electronic structure, molecular geometry, and vibrational frequencies of benzothiazole compounds. nih.govmdpi.com This provides a deeper understanding of their chemical reactivity and physical properties. mdpi.com Furthermore, computational models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are used to predict the pharmacokinetic and safety profiles of new derivatives early in the discovery pipeline, helping to identify candidates with better drug-like properties. mdpi.combiointerfaceresearch.com The integration of machine learning and artificial intelligence is further revolutionizing this field, enabling the rapid screening of vast virtual libraries and the de novo design of novel benzothiazole structures with desired pharmacological properties. taylorandfrancis.comnih.gov

Exploration of New Biological Targets and Unraveling Undiscovered Mechanisms of Action

While the anticancer properties of benzothiazoles are well-documented, ongoing research continues to identify new biological targets and elucidate novel mechanisms of action. The versatility of the benzothiazole scaffold allows it to interact with a diverse array of biomolecules. pharmacyjournal.indntb.gov.ua

Recent studies have identified several key proteins and pathways that are modulated by benzothiazole derivatives. These include:

Kinases: Many benzothiazoles are designed as kinase inhibitors. Specific targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and BRAF kinase, both implicated in cancer angiogenesis and proliferation. nih.govnih.gov Another target is the lymphocyte-specific protein tyrosine kinase (p56lck), which plays a role in T-cell signaling. biointerfaceresearch.com

Tubulin: A significant number of benzothiazole analogues have been developed as tubulin polymerization inhibitors. nih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). nih.govresearchgate.net

Apoptosis Regulators: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Novel benzothiazole derivatives have been designed as BCL-2 inhibitors, promoting cell death in cancer cells where this protein is overexpressed. researchgate.net

Transcription Factors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor growth. Benzothiazoles have been rationally designed to inhibit the STAT3 signaling pathway. nih.gov

Microbial Enzymes: In the realm of antimicrobial research, benzothiazoles have been shown to target enzymes essential for bacterial survival, such as Dihydropteroate synthase (DHPS). nih.gov

The exploration of these targets is revealing that benzothiazole derivatives can exert their effects through complex mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways. nih.govnih.gov Future research will focus on identifying even more specific targets and further unraveling the intricate molecular interactions that underpin the broad biological activity of this compound class.

Table 2: Selected Biological Targets for Benzothiazole Derivatives This table is interactive. Click on the headers to sort the data.

Biological Target Function Therapeutic Area Reference
Tubulin Microtubule formation, cell division Cancer nih.govnih.gov
VEGFR-2 / BRAF Kinase Signal transduction, angiogenesis Cancer nih.govnih.gov
STAT3 Signal transduction, gene expression Cancer nih.gov
BCL-2 Apoptosis regulation Cancer researchgate.net
p56lck (Lck) T-cell signaling Cancer, Autoimmune Disease biointerfaceresearch.com
Dihydropteroate synthase (DHPS) Folic acid synthesis Infectious Disease nih.gov

Applications in Chemical Biology and Development of Molecular Probes

Beyond their direct therapeutic potential, the unique chemical and photophysical properties of benzothiazole derivatives make them valuable tools for chemical biology. Molecular probes are essential for visualizing and studying biological processes within living systems, and the benzothiazole scaffold serves as an excellent core for designing such probes.

Specifically, certain 2-phenylbenzothiazole (B1203474) derivatives exhibit fluorescence, a property that can be harnessed to detect specific analytes or changes in the cellular environment. For example, a 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole has been developed as a fluorescent probe capable of selectively sensing zinc cations. nih.gov Another benzothiazole-based probe was designed to detect hydrogen peroxide in living cells, leveraging the aggregation-induced emission (AIE) effect to provide a "turn-on" fluorescent signal in the presence of the target molecule. researchgate.net These probes are highly sensitive and can respond to changes in pH or the presence of specific metal ions, making them useful for studying cellular signaling and homeostasis. nih.gov

The development of these molecular tools allows researchers to investigate the roles of specific ions and reactive oxygen species in health and disease. The ability to modify the benzothiazole structure provides a platform for fine-tuning the probe's selectivity, sensitivity, and photophysical properties for various biological applications. Future work in this area will likely focus on creating more sophisticated probes for a wider range of biological targets and for use in advanced imaging techniques.

Q & A

Basic: What are the standard synthetic routes for 2-(3-Methoxyphenyl)-1,3-benzothiazole derivatives, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves cyclocondensation of substituted anilines with thioureas or via Suzuki-Miyaura coupling for aryl group introduction. For example, derivatives are synthesized by reacting 2-aminothiophenol with 3-methoxybenzaldehyde under reflux in ethanol or toluene, catalyzed by iodine or p-toluenesulfonic acid (PTSA). Optimization includes solvent selection (polar aprotic vs. protic), temperature control (60–120°C), and catalyst screening (e.g., Lewis acids like ZnCl₂). Yield improvements are achieved by monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 for aldehyde to thiol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.